molecular formula C19H21ClN2O5 B11647647 N-(5-chloro-2-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

N-(5-chloro-2-methoxyphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No.: B11647647
M. Wt: 392.8 g/mol
InChI Key: MZMACAKRKDYDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide: is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include chlorinated aromatic compounds and diamines. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-2-methylphenyl)-3-(2-methoxy-5-nitrophenyl)urea
  • 5-(5-chloro-2-methoxyphenyl)-2-furaldehyde

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties may include solubility, stability, and reactivity, which differentiate it from similar compounds and make it suitable for specific applications.

Properties

Molecular Formula

C19H21ClN2O5

Molecular Weight

392.8 g/mol

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide

InChI

InChI=1S/C19H21ClN2O5/c1-25-15-7-5-13(20)11-14(15)22-19(24)18(23)21-9-8-12-4-6-16(26-2)17(10-12)27-3/h4-7,10-11H,8-9H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

MZMACAKRKDYDEM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.